
Bab-dota
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bab-dota, also known as this compound, is a useful research compound. Its molecular formula is C25H36BrN5O9 and its molecular weight is 630.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Development
Bab-Dota is primarily utilized in the development of radiopharmaceuticals for both diagnostic and therapeutic purposes. Its ability to form stable complexes with radiometals makes it a crucial component in targeted radionuclide therapy.
Stability Studies
Recent research has focused on the stability of gallium complexes of DOTA derivatives, including this compound. A study assessed the stability of 67Ga-labeled this compound derivatives, demonstrating that they provide a promising foundation for next-generation radiotheranostic probes. The findings indicated that these complexes exhibit high stability in biological environments, which is essential for effective imaging and treatment applications .
Theranostic Applications
This compound is integral in theranostic platforms, combining diagnostic imaging with therapeutic capabilities. For instance, the DOTA-TATE construct utilizes this compound to target somatostatin receptors in neuroendocrine tumors. This dual functionality allows for simultaneous imaging and treatment using different radiometals like 68Ga for diagnostics and 177Lu for therapy .
Tumor Targeting and Imaging
The application of this compound extends into tumor targeting through the conjugation with various peptides. This approach enhances the specificity and efficacy of radiolabeled compounds in targeting cancer cells.
Case Studies
- DOTA-MGS5 : A study involving a new minigastrin analog (DOTA-MGS5) showed that when labeled with 111In, 68Ga, and 177Lu, it demonstrated optimized targeting profiles for CCK2 receptors in cancer cells. The biodistribution studies indicated rapid clearance from non-target tissues and significant retention in tumors .
- Peptide Conjugation : The conjugation of this compound with peptides such as octreotate has been shown to improve tumor localization and reduce off-target effects. This is particularly beneficial in treating neuroendocrine tumors where precise targeting is crucial .
Biodistribution Studies
Understanding the biodistribution of this compound complexes is vital for evaluating their therapeutic efficacy and safety.
Biodistribution Analysis
In vivo studies have demonstrated that radiolabeled compounds using this compound exhibit favorable biodistribution profiles, with minimal accumulation in non-target organs like the kidneys and liver. For example, biodistribution studies using 177Lu-DOTA-MGS5 showed rapid clearance from circulation while maintaining high levels of intact radiopeptide in target tissues .
Future Perspectives
The future applications of this compound are promising, particularly with ongoing research aimed at enhancing its stability and targeting capabilities. Innovations such as bifunctional derivatives are being explored to improve the performance of radiolabeled agents in clinical settings.
Análisis De Reacciones Químicas
Click Chemistry Reactions for Site-Specific Conjugation
DOTA derivatives functionalized with azide, alkyne, maleimide, or thiol groups enable chemoselective "click" reactions for biomolecule conjugation. For example:
-
Alkyne-Azide Cycloaddition : Copper-catalyzed triazole formation between DOTA-azide and alkyne-modified peptides yields conjugates with moderate radiochemical purity (19–25% yield) but high specific activity post-radiometal labeling (e.g., 68Ga) .
-
Oxime/Thiol-Maleimide Reactions : These proceed efficiently (64–83% yield) without side products, making them preferable for synthesizing peptide-DOTA conjugates .
Table 1: Reaction Yields for DOTA Conjugation
Reaction Type | Yield (%) | Radiochemical Purity (%) |
---|---|---|
Copper-Catalyzed Click | 19–25 | ≥98 |
Oxime Formation | 64–83 | ≥99 |
Thiol-Maleimide | 70–78 | 97 |
Metal Complexation and Stability
DOTA forms highly stable complexes with lanthanides, actinides, and lead, driven by its macrocyclic structure and four acetate arms.
Lead(II)-DOTA Complexes
-
Thermodynamic Stability : Log β (stability constant) for [Pb(DOTA)]2− is 20 at pH 7.4, significantly higher than previously reported values (16–18) .
-
Kinetics : Complexation with Pb2+ accelerates at higher pH, reaching equilibrium in ~10 minutes at pH 4.5 versus ~3 hours at pH 2.0 .
Lanthanide(III)-DOTA Complexes
-
Stability constants for [Ln(DOTA)]− complexes decrease with smaller ionic radii (e.g., log β: 23.5 for La3+, 25.1 for Lu3+) due to steric strain .
-
Acid-catalyzed dissociation rates for [Eu(DOTA)]− are slower than for amide-modified analogues, highlighting kinetic inertness .
Acid-Base Behavior and Protonation States
NMR studies reveal pH-dependent conformational changes in DOTA derivatives:
-
Protonation Sites : Two macrocyclic nitrogen atoms protonate below pH 6.5, while carboxylic acid groups deprotonate above pH 3.5 .
-
Metal-Loading Kinetics : Yttrium loading into DOTA is fastest in the singly protonated state (pH 4.6–6.5), with rates halved for butylamide-modified BD derivatives .
Comparative Stability of Alkali Metal Complexes
DFT studies show DOTA’s affinity for alkali metals decreases down the periodic table:
Metal Ion | Interaction Energy (kcal/mol) | Stability Trend |
---|---|---|
Li+ | -220 | Highest |
Na+ | -198 | ↓ |
K+ | -175 | ↓ |
Rb+ | -160 | Lowest |
Solvation reduces stability by 30–40%, but DOTA remains selective for transition metals over alkali ions .
Kinetic Analysis of Dissociation
-
Pb2+^{2+}2+-DOTA Dissociation : Follows first-order kinetics with rate constants (kobs) of 1.2×10−4 s−1 in 1 M HCl, indicating high inertness .
-
Actinide Complexes : U3+-DOTA complexes favor twisted square-antiprismatic (TSAP) conformers, while Th3+ prefers square-antiprismatic (SAP) geometries .
Key Findings
-
Reaction Efficiency : Non-copper click reactions (e.g., oxime formation) outperform copper-dependent methods in yield and purity .
-
Metal Selectivity : DOTA’s stability constants for Pb2+ and lanthanides exceed those of EDTA analogues by 1010–1011 .
-
pH Sensitivity : Conformational flexibility under acidic conditions enables tunable metal-loading rates .
Propiedades
Número CAS |
126753-62-6 |
---|---|
Fórmula molecular |
C25H36BrN5O9 |
Peso molecular |
630.5 g/mol |
Nombre IUPAC |
2-[6-[[4-[(2-bromoacetyl)amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C25H36BrN5O9/c26-12-21(32)27-19-3-1-18(2-4-19)11-20-13-30(16-24(37)38)8-7-28(14-22(33)34)5-6-29(15-23(35)36)9-10-31(20)17-25(39)40/h1-4,20H,5-17H2,(H,27,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
Clave InChI |
AOBVUTGWKRRSRO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=O)CBr)CC(=O)O)CC(=O)O |
SMILES canónico |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=O)CBr)CC(=O)O)CC(=O)O |
Sinónimos |
2-(4-(bromoacetamido)benzyl)-1,4,7,10-tetraazacyclodecane-N,N',N'',N'''-tetraacetic acid 4-bromoacetamidobenzyl-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid 6-BAD BAB-DOTA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.